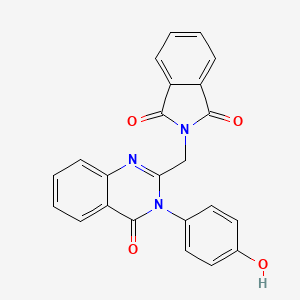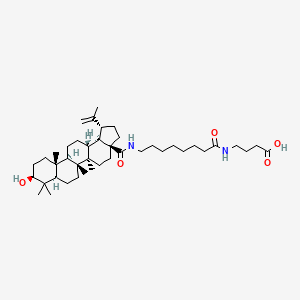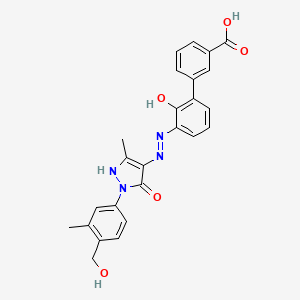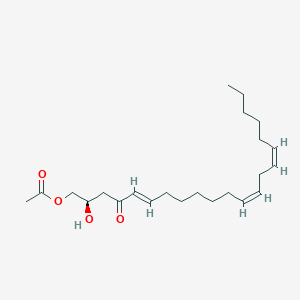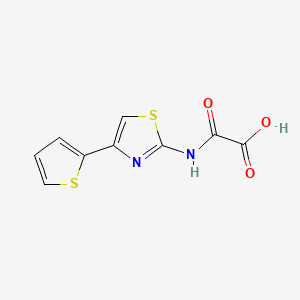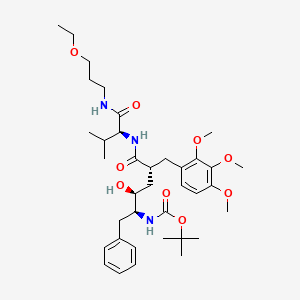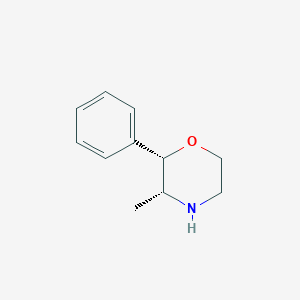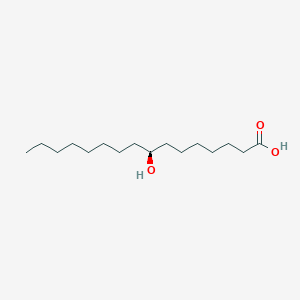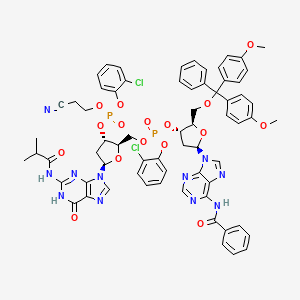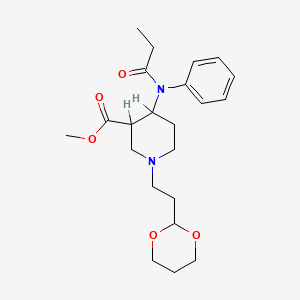
Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, which includes a piperidine ring, a dioxane moiety, and a phenylamino group, contributes to its potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the dioxane and phenylamino groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, leading to efficient and scalable production. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate involves its interaction with molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminopiperidine-3-carboxylate: Shares the piperidinecarboxylate core but lacks the dioxane and phenylamino groups.
Ethyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 1-(2-(1,3-dioxan-2-yl)ethyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate is unique due to the presence of the dioxane moiety and the phenylamino group, which contribute to its distinct chemical and biological properties. These features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
156724-47-9 |
|---|---|
Molecular Formula |
C22H32N2O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 1-[2-(1,3-dioxan-2-yl)ethyl]-4-(N-propanoylanilino)piperidine-3-carboxylate |
InChI |
InChI=1S/C22H32N2O5/c1-3-20(25)24(17-8-5-4-6-9-17)19-10-12-23(16-18(19)22(26)27-2)13-11-21-28-14-7-15-29-21/h4-6,8-9,18-19,21H,3,7,10-16H2,1-2H3 |
InChI Key |
DJGAUJIDNAGYMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C(=O)OC)CCC2OCCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



